![molecular formula C12H26Cl3N5 B13466592 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)
1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride is a complex organic compound with significant applications in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride typically involves multiple steps. One common method involves the reaction of 1-ethylpiperazine with 2-chloro-5-chloromethylpyridine. The reaction is carried out in the presence of potassium carbonate as a base, at a temperature range of 60-70°C for about 2 hours. The product is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethylpiperazin-1-ium 3,5-dinitrobenzoate
- 1-methylpiperazin-1-ium 3,5-dinitrobenzoate
- 1-methylpiperazin-1-ium 4-iodobenzoate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C12H26Cl3N5 |
|---|---|
Peso molecular |
346.7 g/mol |
Nombre IUPAC |
[5-[(4-ethylpiperazin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C12H23N5.3ClH/c1-3-16-4-6-17(7-5-16)10-12-11(8-13)9-14-15(12)2;;;/h9H,3-8,10,13H2,1-2H3;3*1H |
Clave InChI |
TUTHHUGCQNUTQL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC2=C(C=NN2C)CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


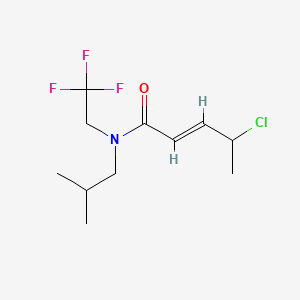
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
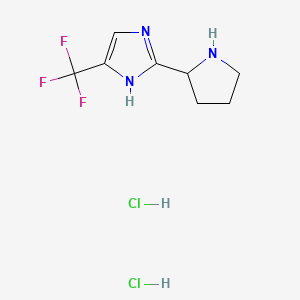
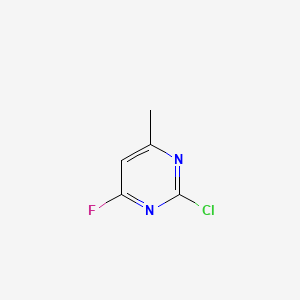
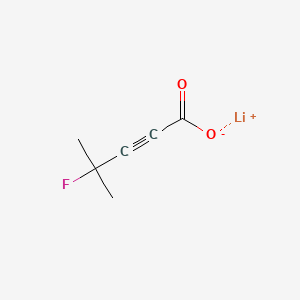
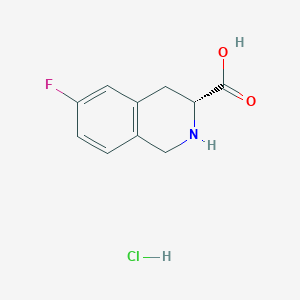

![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
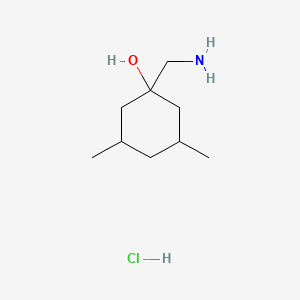
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
